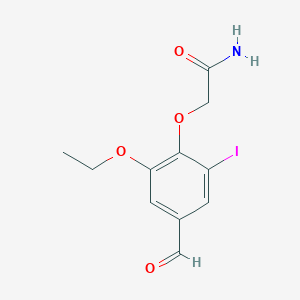

2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide

描述

2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide (CAS: 444999-98-8) is a halogenated aromatic acetamide derivative with the molecular formula C₁₁H₁₂INO₄ and a molecular weight of 349.12 g/mol . Its structure features:

- A 2-ethoxy substituent on the phenolic ring.

- A 4-formyl group, which enhances reactivity in nucleophilic addition reactions.

- An acetamide side chain, which influences solubility and biological interactions.

This compound is utilized in pharmaceutical and chemical synthesis as an intermediate, particularly in the development of targeted therapies .

属性

IUPAC Name |

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-5H,2,6H2,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCIHEPKFXMMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 2-ethoxy-4-iodophenol.

Formylation: The next step involves the formylation of the phenoxy intermediate using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride to yield 2-ethoxy-4-formyl-6-iodophenol.

Acetamide Formation: Finally, the formylated intermediate is reacted with chloroacetamide in the presence of a base such as sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: 2-(2-Ethoxy-4-carboxy-6-iodophenoxy)acetamide.

Reduction: 2-(2-Ethoxy-4-hydroxymethyl-6-iodophenoxy)acetamide.

Substitution: 2-(2-Ethoxy-4-formyl-6-azidophenoxy)acetamide.

科学研究应用

Chemistry

In synthetic organic chemistry, 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

The compound is utilized in biological research, particularly in studies involving enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules enables researchers to explore its role in biochemical pathways and cellular processes.

Medicine

Research has identified potential therapeutic properties of this compound, especially regarding anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease processes, making it a candidate for drug development.

Industry

In industrial applications, this compound is explored for developing novel materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity can be harnessed to create materials with specific functionalities.

Case Studies

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : In vitro studies indicated that the compound exhibits cytotoxic effects on various cancer cell lines, prompting further investigation into its mechanism of action and potential as an anticancer agent.

- Material Science Applications : Investigations into polymer formulations incorporating this compound revealed enhanced mechanical properties and thermal stability compared to traditional materials.

作用机制

The mechanism of action of 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The ethoxy and acetamide groups contribute to the compound’s solubility and stability, facilitating its interaction with cellular components.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share a core phenoxyacetamide structure but differ in substituents, leading to distinct physicochemical and functional properties:

Key Differences and Implications

a) Halogen Substituents

- The 6-iodo group in the target compound increases molecular weight compared to bromo analogues (e.g., 378.22 g/mol in vs. 349.12 g/mol for the iodo variant). Iodine’s larger atomic radius may enhance halogen bonding, influencing crystal packing or receptor interactions .

b) O-Substituents

- Ethoxy vs.

- Formyl Group : The 4-formyl moiety is conserved across analogues, suggesting its critical role in reactivity (e.g., Schiff base formation) .

c) N-Substituents

- The acetamide group in the target compound is unsubstituted, whereas analogues feature N-aryl (e.g., 2-methylphenyl in ) or N-alkyl (e.g., phenethyl in ) groups. These modifications influence lipophilicity and bioavailability .

d) Core Structure Variations

- Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide diverge significantly by replacing the phenolic ring with a benzothiazole core, altering electronic properties and target specificity.

生物活性

2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups:

- Formyl group : Capable of forming covalent bonds with nucleophilic sites on proteins, which may lead to enzyme inhibition.

- Iodine atom : Participates in halogen bonding, enhancing binding affinity to biological targets.

- Ethoxy and acetamide groups : Contribute to solubility and stability, facilitating interactions with cellular components.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The formyl group’s ability to form covalent bonds can inhibit enzyme activity, while the iodine atom's involvement in halogen bonding may enhance the compound's binding properties. This mechanism suggests potential applications in enzyme inhibition studies and protein-ligand interaction research.

Enzyme Inhibition

Research indicates that the compound may be effective in inhibiting various enzymes. The covalent modification of enzymes by the formyl group can alter their activity, making it a candidate for studies focused on enzyme regulation and inhibition.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its structural components may allow it to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Its ability to interact with biological macromolecules could lead to the development of novel therapeutic agents targeting cancer cells. Research into related compounds has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study 1: Enzyme Inhibition

A study explored the effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition of enzyme activity at micromolar concentrations, suggesting that this compound could serve as a lead structure for developing new enzyme inhibitors.

Case Study 2: Anti-inflammatory Effects

In vitro experiments were conducted using RAW264.7 macrophage cells to assess the anti-inflammatory effects of the compound. Results indicated a dose-dependent reduction in pro-inflammatory cytokine production, supporting its potential as an anti-inflammatory agent. Further structural modifications could enhance these effects .

Data Summary Table

常见问题

Q. What are the standard synthetic routes for 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from phenolic precursors. For example:

Iodination : Introduce iodine at the 6-position of a phenolic substrate using iodinating agents (e.g., I₂/KI in acidic conditions) .

Formylation : Use Vilsmeier-Haack or Duff reactions to install the formyl group at the 4-position .

Ethoxy Group Introduction : Alkylation with ethyl bromide or nucleophilic substitution using ethanol under basic conditions .

Acetamide Formation : React the intermediate with chloroacetyl chloride, followed by amidation with ammonia or amines.

Optimization can employ Design of Experiments (DoE) to minimize trial-and-error, focusing on variables like temperature, stoichiometry, and catalysts. Statistical methods (e.g., factorial design) help identify critical parameters for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., formyl proton at δ ~9.8 ppm, ethoxy methyl at δ ~1.3 ppm) .

- FT-IR : Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, formyl C=O ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~407.96 g/mol) .

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms iodine positioning .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states and electron density maps to predict sites for nucleophilic attack (e.g., iodine as a leaving group) .

- Reaction Path Search : Quantum chemical calculations (e.g., IRC analysis) simulate intermediates and activation energies for substitution at the iodophenoxy moiety .

- Solvent Effects : COSMO-RS models evaluate solvent polarity’s impact on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Dose-Response Curves : Test compound efficacy at varying concentrations (e.g., IC₅₀ values in cytotoxicity assays) .

- Target-Specific Assays : Use enzyme inhibition studies (e.g., kinase or protease assays) to isolate mechanisms .

- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. aqueous buffers) or cell lines .

Q. How does the iodine substituent influence the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。